Cas no 2138057-66-4 (2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide)

2-Nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a nitro-substituted benzene ring and a tetrahydroisoquinoline moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its potential as a versatile intermediate for the development of pharmacologically active molecules. The nitro group enhances reactivity, facilitating further functionalization, while the tetrahydroisoquinoline scaffold contributes to binding affinity in biological systems. Its well-defined structure and stability under standard conditions make it suitable for use in heterocyclic synthesis and drug discovery research. The compound’s purity and consistent performance are key advantages for applications requiring precise molecular modifications.
2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide structure
2138057-66-4 structure
商品名:2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide
CAS番号:2138057-66-4
MF:C15H15N3O4S
メガワット:333.362302064896
CID:5891018
PubChem ID:165947685

2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide
    • EN300-1169009
    • 2138057-66-4
    • インチ: 1S/C15H15N3O4S/c19-18(20)14-6-1-2-7-15(14)23(21,22)17-13-5-3-4-11-8-9-16-10-12(11)13/h1-7,16-17H,8-10H2
    • InChIKey: AJRVTYFKJUACJX-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(NC1=CC=CC2CCNCC=21)(=O)=O

計算された属性

  • せいみつぶんしりょう: 333.07832714g/mol
  • どういたいしつりょう: 333.07832714g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 528
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 112Ų

2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1169009-5.0g
2138057-66-4
5g
$2858.0 2023-05-24
Enamine
EN300-1169009-10.0g
2138057-66-4
10g
$4236.0 2023-05-24
Enamine
EN300-1169009-0.25g
2138057-66-4
0.25g
$906.0 2023-05-24
Enamine
EN300-1169009-10000mg
2138057-66-4
10000mg
$2701.0 2023-10-03
Enamine
EN300-1169009-50mg
2138057-66-4
50mg
$528.0 2023-10-03
Enamine
EN300-1169009-500mg
2138057-66-4
500mg
$603.0 2023-10-03
Enamine
EN300-1169009-5000mg
2138057-66-4
5000mg
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Enamine
EN300-1169009-0.1g
2138057-66-4
0.1g
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Enamine
EN300-1169009-0.05g
2138057-66-4
0.05g
$827.0 2023-05-24
Enamine
EN300-1169009-2.5g
2138057-66-4
2.5g
$1931.0 2023-05-24

2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide 関連文献

2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamideに関する追加情報

Introduction to 2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide (CAS No. 2138057-66-4)

2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2138057-66-4, represents a unique structural motif that combines a nitro group with a benzene sulfonamide moiety linked to a tetrahydroisoquinoline scaffold. The intricate architecture of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for further exploration in drug discovery and development.

The tetrahydroisoquinoline core is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. Its structural versatility allows for diverse interactions with biological targets, making it a valuable scaffold for designing molecules with therapeutic potential. In contrast, the benzene-1-sulfonamide group introduces additional functional properties that can modulate solubility, binding affinity, and metabolic stability—key factors in the optimization of drug candidates.

The incorporation of a nitro group into this molecular framework is particularly noteworthy. Nitroaromatic compounds have long been recognized for their pharmacological properties, and the nitro group in this context can serve multiple roles. It can act as an electron-withdrawing substituent, influencing electronic properties and reactivity. Additionally, the nitro group may participate in hydrogen bonding interactions or serve as a metabolic handle for bioconversion into pharmacologically relevant derivatives.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with unprecedented accuracy. Studies suggest that the combination of the tetrahydroisoquinoline, nitro, and sulfonamide moieties may confer selective interactions with specific biological targets, such as enzymes or receptors involved in neurological disorders or cancer pathways. These insights are derived from high-throughput virtual screening and molecular dynamics simulations, which have become indispensable tools in modern drug discovery.

The synthesis of 2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves constructing the tetrahydroisoquinoline ring system followed by functionalization at the benzene ring and sulfonamide linkage. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated cyclizations, have been employed to achieve regioselective modifications. These approaches highlight the growing sophistication of synthetic organic chemistry in constructing complex molecular architectures.

In parallel with synthetic efforts, pharmacological investigations have begun to uncover the potential biological activities of this compound. Preliminary in vitro studies indicate that derivatives of this scaffold may exhibit properties relevant to central nervous system (CNS) disorders. The tetrahydroisoquinoline moiety is particularly associated with neuroactive compounds, suggesting that this molecule could modulate neurotransmitter systems or interact with neuronal receptors. Further research is warranted to elucidate its precise mechanisms of action.

The role of sulfonamides as pharmacophores cannot be overstated. Sulfonamides are widely recognized for their broad spectrum of biological activities and have been successfully incorporated into drugs targeting infections, inflammation, and metabolic diseases. In the context of 2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide, the sulfonamide group may enhance binding affinity to biological targets through hydrogen bonding interactions or participate in allosteric modulation.

As computational biology continues to evolve, machine learning models are being trained on large datasets to predict the pharmacokinetic properties of novel compounds. These models can assess parameters such as blood-brain barrier penetration, metabolic stability, and toxicity profiles before experimental validation is undertaken. Such predictive capabilities significantly reduce the time and cost associated with drug development pipelines.

The nitro group’s reactivity also opens avenues for further derivatization through reduction or hydrolysis to yield amine or carboxylic acid functionalities. These transformations can be strategically employed to fine-tune pharmacological profiles or improve physicochemical properties such as solubility or bioavailability. The adaptability of this molecular framework underscores its potential as a platform for structure-based drug design.

Ethical considerations are paramount in pharmaceutical research. While exploring the therapeutic potential of compounds like 2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide, researchers adhere to stringent guidelines to ensure safety and efficacy before moving from preclinical to clinical stages. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible benefits for patients worldwide.

The integration of interdisciplinary approaches—combining organic synthesis with computational modeling and pharmacological testing—has revolutionized how new drugs are discovered today. This compound exemplifies how innovative molecular design can lead to promising candidates for treating complex diseases.

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